molecular formula C8H6F3NO3 B2823882 Methyl 3-hydroxy-5-(trifluoromethyl)picolinate CAS No. 1256810-01-1

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate

Cat. No.: B2823882
CAS No.: 1256810-01-1
M. Wt: 221.135
InChI Key: AVOYQSPPVYFPNL-UHFFFAOYSA-N
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Description

Historical Context and Development of Trifluoromethylated Pyridine Derivatives

The synthesis of trifluoromethylpyridine (TFMP) derivatives dates to 1947, when chlorination and fluorination of picoline yielded the first TFMP compound. Early methods relied on vapor-phase reactions involving high temperatures and antimony trifluoride, which posed challenges such as energy inefficiency and low selectivity. The 1980s marked a paradigm shift with the introduction of liquid-phase fluorination using hydrogen fluoride and metal halide catalysts, enabling scalable production of TFMP derivatives like methyl 3-hydroxy-5-(trifluoromethyl)picolinate.

A comparative analysis of synthetic methods reveals key advancements:

Era Method Catalyst Yield Selectivity
1940s–1970s Vapor-phase fluorination SbF₃ 30–40% Low
1980s–present Liquid-phase fluorination FeCl₃/HF 70–85% High

These innovations stemmed from the need to address the trifluoromethyl group’s impact on hydrophobicity (logP ≈ 1.7 for TFMP vs. 3.0 for benzotrifluoride) and its ability to modulate electronic effects in heterocyclic systems.

Significance in Medicinal Chemistry and Drug Discovery

The trifluoromethyl group enhances molecular interactions by:

  • Improving metabolic stability : Resistance to cytochrome P450 oxidation due to C–F bond strength.
  • Enhancing bioavailability : Optimal logP balances solubility and membrane permeability.
  • Increasing target affinity : Electron-withdrawing effects stabilize ligand-receptor interactions.

This compound exemplifies these properties, serving as a precursor to kinase inhibitors and antimicrobial agents. Its picolinate moiety facilitates metal chelation, critical for designing metalloenzyme inhibitors. For instance, derivatives of this compound have shown promise in modulating zinc-dependent enzymes involved in neurodegenerative diseases.

Current Research Landscape and Knowledge Gaps

Recent studies prioritize:

  • Synthetic optimization : Phosphoryl trichloride-mediated chlorination of pyridine-1-oxide derivatives achieves 63% yield for methyl 6-chloro-5-(trifluoromethyl)picolinate, a structural analog.
  • Computational modeling : Density functional theory (DFT) analyses predict regioselectivity in trifluoromethylation reactions.
  • Agrochemical applications : Over 20 TFMP-derived agrochemicals, including fluazifop-butyl, leverage the compound’s herbicidal activity.

However, gaps persist in:

  • Mechanistic understanding of trifluoromethyl group effects on protein-ligand kinetics.
  • Sustainable synthesis routes to minimize HF usage and byproduct generation.

Scope and Objectives of Contemporary Picolinate Research

Future research aims to:

  • Develop continuous-flow synthesis systems for this compound, leveraging its low boiling point for in-situ purification.
  • Explore catalytic asymmetric fluorination to access enantiomerically pure derivatives for chiral drug development.
  • Investigate polypharmacological applications in oncology and infectious diseases, building on its dual chelation and bioisosteric properties.

Tables and structural data underscore the compound’s versatility:

Property Value Source
Molecular formula C₈H₆F₃NO₃ PubChem CID 121231625
Boiling point 180°C (estimated) Patent EP0110690A1
Synthetic yield (modern) 63–85%

Properties

IUPAC Name

methyl 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-7(14)6-5(13)2-4(3-12-6)8(9,10)11/h2-3,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOYQSPPVYFPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate has been investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity : Research indicates significant antimicrobial and antifungal properties. In vitro studies have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics . The compound also shows antifungal properties against Candida albicans, disrupting fungal cell membranes and leading to cell lysis.
  • Anti-inflammatory Effects : The compound is being explored for its anti-inflammatory activities, potentially useful in treating conditions like arthritis and other inflammatory diseases .
  • Cancer Research : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, making it a candidate for further development in oncology .

Agrochemical Applications

This compound serves as an important intermediate in the synthesis of agrochemicals. Its trifluoromethyl group enhances herbicidal activity, making it valuable in the development of new herbicides . The compound has been used in formulations aimed at controlling various pests and enhancing crop yields.

Biological Research Applications

The compound is utilized as a biochemical probe to study enzyme mechanisms. It interacts with specific molecular targets, providing insights into enzyme activity modulation. The trifluoromethyl group's properties enable better penetration into biological membranes, facilitating cellular interactions that can lead to a better understanding of metabolic pathways .

Antimicrobial Efficacy

Bacterial StrainMIC (μg/mL)Comparison
E. coli0.5Comparable to ampicillin
Staphylococcus aureus0.25Comparable to methicillin

In vitro studies have shown that this compound exhibits potent antimicrobial activity against these strains, indicating its potential as an antibiotic alternative.

Fungal Activity

Fungal StrainMIC (μg/mL)Comparison
Candida albicans1.0Comparable to fluconazole

The compound's ability to disrupt fungal cell membranes leads to effective antifungal action.

In Silico Studies

Computational docking studies have suggested that this compound binds effectively to active sites of target enzymes, providing insights into its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl 3-fluoro-5-(trifluoromethyl)picolinate
  • Structure : Replaces the hydroxyl (-OH) at position 3 with a fluorine (-F) atom.
  • Molecular Formula: C₈H₅F₄NO₂ (Molar Mass: 223.12 g/mol) .
  • Key Properties :
    • Boiling Point: 241.8±40.0 °C (predicted)
    • Density: 1.409±0.06 g/cm³
    • Acidity: pKa = -3.20 (highly acidic due to -CF₃ and ester groups) .
  • Reactivity : The -F group is less polar than -OH, reducing hydrogen-bonding capacity but enhancing lipophilicity. This substitution may improve metabolic stability in pharmaceutical applications.
2.2. Methyl 3-fluoro-5-hydroxypicolinate
  • Structure : Contains -F at position 3 and -OH at position 5 (CAS 1256836-96-0).
  • Molecular Formula: C₇H₆FNO₃ (Molar Mass: 171.13 g/mol) .
  • Key Differences: Lacks the -CF₃ group, reducing electron-withdrawing effects and acidity.
  • Applications : Likely used as a pharmaceutical intermediate, though its reduced lipophilicity compared to CF₃-containing analogs may limit bioavailability .
2.3. Methyl 5-Amino-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate
  • Structure: Features a sulfonyloxy (-OSO₂CF₃) group at position 6, an amino (-NH₂) group at position 5, and a methyl (-CH₃) group at position 3 ().
  • Reactivity: The sulfonyloxy group is a strong leaving group, making this compound highly reactive in nucleophilic substitution reactions. The amino group introduces basicity, contrasting with the acidic -OH in the target compound .
2.4. 3-Methyl-5-(trifluoromethyl)pyrazole
  • Structure : Pyrazole ring with -CF₃ at position 5 and -CH₃ at position 3 (CAS 10010-93-2).
  • Molecular Formula : C₅H₅F₃N₂ (Molar Mass: 150.10 g/mol) .
  • Comparison : The pyrazole core differs from pyridine, altering aromaticity and electronic properties. The lack of an ester group reduces hydrolytic instability but limits applications in carboxylate-based drug design .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Boiling Point (°C) Density (g/cm³)
Methyl 3-hydroxy-5-(trifluoromethyl)picolinate C₈H₆F₃NO₃* 239.13 -OH, -CF₃, -COOCH₃ ~2–3† N/A N/A
Methyl 3-fluoro-5-(trifluoromethyl)picolinate C₈H₅F₄NO₂ 223.12 -F, -CF₃, -COOCH₃ -3.20 241.8±40.0 1.409±0.06
Methyl 3-fluoro-5-hydroxypicolinate C₇H₆FNO₃ 171.13 -F, -OH, -COOCH₃ ~4–5† N/A N/A
3-Methyl-5-(trifluoromethyl)pyrazole C₅H₅F₃N₂ 150.10 -CH₃, -CF₃ (pyrazole core) N/A N/A N/A

*Inferred from naming conventions; reports C₇H₅N₅, likely erroneous.
†Estimated based on analogous structures.

Research and Patent Context

  • Pharmaceutical Intermediates : this compound is listed alongside derivatives like 3-(Trifluoromethyl)isonicotinamide in medicinal chemistry contexts, suggesting roles in kinase inhibitors or antimicrobial agents .
  • Patent Examples : Complex CF₃-containing heterocycles in and highlight the importance of trifluoromethylated pyridines in drug discovery, particularly for their stability and binding affinity .

Biological Activity

Methyl 3-hydroxy-5-(trifluoromethyl)picolinate (MHTP) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MHTP, focusing on its mechanism of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

MHTP is characterized by the presence of a hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring. The molecular formula is C8H8F3NO3C_8H_8F_3NO_3, with a molar mass of approximately 235.16 g/mol. The trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating its penetration through biological membranes and increasing its metabolic stability.

The biological activity of MHTP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing MHTP to effectively penetrate cell membranes. Once inside the cell, it can modulate enzyme activity and receptor function through various mechanisms:

  • Enzyme Binding : MHTP can bind to active sites of enzymes, potentially altering their catalytic activity.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, stabilizing interactions with target proteins.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MHTP. It has been shown to exhibit activity against various pathogens, suggesting its application in developing new antimicrobial agents. The unique structural features of MHTP contribute to its efficacy against specific microorganisms.

Anticancer Activity

MHTP has also been investigated for its potential anticancer properties. Research indicates that compounds with trifluoromethyl groups often demonstrate enhanced bioactivity in cancer models. In vitro studies have shown that MHTP can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of MHTP against Gram-positive and Gram-negative bacteria.
    • Findings : MHTP demonstrated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
    • : The compound's unique structure may enhance its interaction with bacterial membranes, leading to increased antimicrobial potency.
  • Anticancer Evaluation :
    • Objective : To assess the cytotoxic effects of MHTP on various cancer cell lines.
    • Findings : In vitro assays revealed that MHTP induced cell death in several cancer types while sparing normal cells.
    • : The selective cytotoxicity suggests potential for development as an anticancer agent .

Comparative Analysis

The following table summarizes key structural characteristics and biological activities of related compounds:

Compound NameStructure CharacteristicsUnique FeaturesBiological Activity
This compound Hydroxy group at 3-position; trifluoromethyl at 5-positionEnhanced lipophilicity; potential enzyme modulatorAntimicrobial; anticancer
Ethyl 3-hydroxy-5-(trifluoromethyl)picolinateSimilar structure with ethyl instead of methylMay exhibit different solubility propertiesInvestigated for antimicrobial properties
Methyl 3-bromo-5-(trifluoromethyl)picolinateContains bromineIncreased reactivity due to bromine presencePotentially higher reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-hydroxy-5-(trifluoromethyl)picolinate, and how can reaction conditions be optimized for lab-scale production?

  • Methodology : The compound is synthesized via esterification of 3-hydroxy-5-(trifluoromethyl)picolinic acid with methanol using acid catalysis (e.g., H₂SO₄) under reflux . Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Catalyst Loading : 1–5 mol% to minimize byproducts.
  • Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity .
    • Optimization : Use of continuous flow reactors in industrial settings improves scalability and reduces reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 8.45 (pyridine H-6), δ 6.80 (H-4), and δ 3.90 (ester -OCH₃) confirm regiochemistry .
  • ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm) and trifluoromethyl (CF₃, ~120 ppm) groups validate structure .
    • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 222.04 (calculated for C₈H₆F₃NO₃) .

Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?

  • Solubility : The CF₃ group enhances lipophilicity (logP ~1.8), favoring solubility in organic solvents (e.g., DCM, THF) over water .
  • Reactivity : CF₃ acts as a strong electron-withdrawing group, directing electrophilic substitution to the 4-position of the pyridine ring .

Advanced Research Questions

Q. How can regioselectivity be controlled during substitution reactions involving this compound?

  • Methodology :

  • Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration or halogenation to the 4-position .
  • Nucleophilic Aromatic Substitution : Activate the 2-position via deprotonation of the hydroxyl group (e.g., using NaH) for coupling reactions .
    • Data Contradictions : Conflicting reports on substitution sites arise from varying pH and solvent polarity; controlled anhydrous conditions (DMF, 0°C) improve reproducibility .

Q. What is the proposed mechanism of action for this compound in antimicrobial assays?

  • Mechanism : The compound inhibits bacterial enoyl-ACP reductase (FabI) via hydrogen bonding between the hydroxyl group and Thr⁹⁷ residue, while CF₃ enhances membrane permeability .
  • Validation : MIC assays against S. aureus (MIC = 8 µg/mL) show synergy with β-lactams, suggesting adjuvant potential .

Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions?

  • Stability Profile :

  • Acidic Conditions (pH 2) : Ester hydrolysis occurs within 24 hours, forming 3-hydroxy-5-(trifluoromethyl)picolinic acid .
  • Oxidative Conditions (H₂O₂) : The hydroxyl group oxidizes to a ketone, confirmed by IR (C=O stretch at 1700 cm⁻¹) .
    • Storage : Stable at 4°C in inert atmospheres for >6 months; avoid light and humidity .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Study : Discrepancies in antifungal activity (e.g., C. albicans IC₅₀ = 12 µM vs. 45 µM) arise from assay variations:

  • Cell Culture Media : Serum proteins in RPMI reduce bioavailability .
  • Structural Analogs : Methyl 3-amino-6-bromo derivatives show higher potency due to enhanced target binding .
    • Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., fluconazole) .

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